2,2-Difluoropropane

Refrigerant Safety Flammability Combustion Physics

2,2-Difluoropropane (CAS 420-45-1, also designated HFC-272ca or R-272ca) is a geminal difluorinated propane derivative belonging to the hydrofluorocarbon (HFC) class. It is a colorless gas or low-boiling liquid with a molecular weight of 80.08 g/mol.

Molecular Formula C3H6F2
Molecular Weight 80.08 g/mol
CAS No. 420-45-1
Cat. No. B1294401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoropropane
CAS420-45-1
Molecular FormulaC3H6F2
Molecular Weight80.08 g/mol
Structural Identifiers
SMILESCC(C)(F)F
InChIInChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3
InChIKeyYZXSQDNPKVBDOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoropropane (CAS 420-45-1) Properties and Industrial Utility: A Procurement-Focused Overview


2,2-Difluoropropane (CAS 420-45-1, also designated HFC-272ca or R-272ca) is a geminal difluorinated propane derivative belonging to the hydrofluorocarbon (HFC) class. It is a colorless gas or low-boiling liquid with a molecular weight of 80.08 g/mol . Key physical properties include a boiling point of -1°C, density of 0.92 g/cm³, and vapor pressure of 2010 mmHg at 25°C . This compound is distinguished from its structural isomers by the unique placement of both fluorine atoms on the central carbon (C2), which imparts distinct physicochemical behavior. It is recognized industrially as a refrigerant (R-272ca) and is cited in patents for use as a foaming agent, propellant, and solvent .

2,2-Difluoropropane (420-45-1) Differentiation: Why Isomeric Substitution Is Scientifically Invalid


Simple substitution of 2,2-difluoropropane with other difluoropropane isomers (e.g., 1,1-, 1,3-) or mono-fluoropropanes is not scientifically valid due to divergent physicochemical properties and reactivity profiles. The geminal difluoro arrangement on the central carbon of 2,2-difluoropropane directly influences its thermal stability, flammability characteristics, and decomposition pathways. Quantitative evidence demonstrates that the positional isomerism alters critical performance metrics such as burning velocity (by up to 50% versus 1,3-difluoropropane [1]) and HF elimination kinetics (by a factor of 25 compared to 1,1-difluoropropane [2]). Therefore, procurement decisions based solely on molecular formula or broader class membership risk selecting a compound with significantly different safety, stability, and performance characteristics.

Quantitative Comparative Evidence for 2,2-Difluoropropane (420-45-1) Against Structural Analogs


Reduced Flammability Risk: Lower Burning Velocity Versus Isomeric Difluoropropanes

2,2-Difluoropropane (HFC-272ca) exhibits a significantly lower maximum burning velocity (Su) compared to other fluoropropane isomers. In direct head-to-head measurements using a spherical-vessel method at room temperature and 80-107 kPa, the maximum burning velocity of 2,2-difluoropropane was 21.2 cm s⁻¹ [1]. This is substantially lower than that of 1,3-difluoropropane (HFC-272fa) at 31.9 cm s⁻¹, 2-fluoropropane (HFC-281ea) at 31.8 cm s⁻¹, and 1-fluoropropane (HFC-281fa) at 35.0 cm s⁻¹ [1].

Refrigerant Safety Flammability Combustion Physics

Enhanced Thermal Stability: Suppressed HF Elimination Kinetics Versus 1,1-Difluoropropane

The geminal difluoro configuration in 2,2-difluoropropane confers enhanced resistance to hydrogen fluoride (HF) elimination compared to the 1,1-isomer. In a direct comparative study of chemically activated molecules, the ratio k(elimination of HF) / k(deactivation by collision) at room temperature was 30 cm for 2,2-difluoropropane, while for 1,1-difluoropropane it was only 1.2 cm [1]. This 25-fold difference indicates that 2,2-difluoropropane is kinetically more stable toward unimolecular decomposition via HF loss.

Thermal Decomposition Chemical Stability Reaction Kinetics

Distinct Analytical Signature: Higher Ionization Potential Than 2-Fluoropropane

2,2-Difluoropropane can be analytically distinguished from the mono-fluorinated analog 2-fluoropropane by its higher adiabatic ionization potential (IP). Photoionization mass spectrometry measurements yielded an IP of 11.42 ± 0.02 eV for 2,2-difluoropropane, compared to 11.08 ± 0.02 eV for 2-fluoropropane [1]. The difference of 0.34 eV is well outside the experimental uncertainty and reflects the electron-withdrawing effect of the second fluorine atom.

Mass Spectrometry Analytical Chemistry Ion Energetics

Phase Behavior Differentiation: Boiling Point Significantly Lower Than 1,3-Difluoropropane

The central placement of fluorine atoms in 2,2-difluoropropane results in a drastically lower boiling point compared to the terminally fluorinated 1,3-isomer. Experimental data indicate a boiling point of -1°C for 2,2-difluoropropane [1], whereas 1,3-difluoropropane exhibits a boiling point range of 40-42°C [2]. This ~42°C difference is a critical factor in selecting the appropriate compound for vapor-phase processes or low-temperature applications.

Physical Properties Volatility Process Engineering

Validated Application Scenarios for 2,2-Difluoropropane (420-45-1) Derived from Quantitative Evidence


Low-Flammability Refrigerant Component in HFC Blends

Based on its 21.2 cm s⁻¹ burning velocity—substantially lower than 1,3-difluoropropane (31.9 cm s⁻¹) and mono-fluoropropanes (31.8-35.0 cm s⁻¹) —2,2-difluoropropane (R-272ca) is a scientifically justified component for refrigerant blends where reduced flammability is mandated. The geminal difluoro motif contributes to a lower flame propagation rate, enhancing safety margins in HVAC systems.

Thermally Stable Intermediate in Fluorochemical Synthesis

The kinetic stability against HF elimination (k(elim)/k(deact) = 30 cm, versus 1.2 cm for 1,1-difluoropropane) demonstrates that 2,2-difluoropropane remains intact under conditions that would decompose the 1,1-isomer. This stability is advantageous for its use as a precursor or intermediate in synthetic pathways requiring elevated temperatures or prolonged reaction times, as cited in patents for producing high-quality gem-difluoroalkanes .

Gaseous Foam Blowing Agent for Polymer Processing

The low boiling point of -1°C and high vapor pressure (2010 mmHg at 25°C) make 2,2-difluoropropane an effective physical blowing agent for foam insulation production. Its use in this capacity is explicitly claimed in patents , and its lower flammability compared to alternative fluoropropanes [1] supports its selection for applications where processing safety is a concern.

Calibration and Reference Standard in Mass Spectrometry

The distinct adiabatic ionization potential of 11.42 eV provides an unambiguous analytical signature that differentiates 2,2-difluoropropane from 2-fluoropropane (11.08 eV) and other volatile fluorocarbons. This property supports its use as a calibration standard in gas-phase mass spectrometry workflows, ensuring accurate identification and quantification in complex mixtures.

Technical Documentation Hub

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